molecular formula C11H16N5O6P B12929827 N6-Methyl-deoxy-adenosine-5'-monophosphate CAS No. 53696-69-8

N6-Methyl-deoxy-adenosine-5'-monophosphate

Cat. No.: B12929827
CAS No.: 53696-69-8
M. Wt: 345.25 g/mol
InChI Key: MGKYNCZAQIZDCV-XLPZGREQSA-N
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Description

N6-Methyl-deoxy-adenosine-5’-monophosphate is a modified nucleotide that plays a significant role in various biological processes. It is a derivative of adenosine monophosphate where a methyl group is added to the nitrogen at the sixth position of the adenine base. This modification is known to influence gene expression and stability of nucleic acids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-Methyl-deoxy-adenosine-5’-monophosphate typically involves the methylation of deoxyadenosine monophosphate. This can be achieved using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions. The reaction is usually carried out in an aqueous solution with a suitable base to neutralize the acid formed during the reaction .

Industrial Production Methods

Industrial production of N6-Methyl-deoxy-adenosine-5’-monophosphate involves large-scale methylation processes. These processes are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pH, and concentration of reactants. The product is then purified using techniques like high-performance liquid chromatography (HPLC) to ensure it meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N6-Methyl-deoxy-adenosine-5’-monophosphate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like ammonia for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the nucleotide .

Major Products Formed

The major products formed from these reactions include various phosphorylated derivatives of N6-Methyl-deoxy-adenosine, such as N6-methyl-deoxy-adenosine-5’-diphosphate and N6-methyl-deoxy-adenosine-5’-triphosphate .

Scientific Research Applications

N6-Methyl-deoxy-adenosine-5’-monophosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N6-Methyl-deoxy-adenosine-5’-monophosphate involves its incorporation into nucleic acids, where it can influence the stability and expression of genes. The methyl group at the sixth position of adenine can affect the binding of transcription factors and other proteins to DNA, thereby regulating gene expression. This modification can also impact the stability of mRNA, influencing its translation efficiency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N6-Methyl-deoxy-adenosine-5’-monophosphate is unique due to its specific methylation at the sixth position of adenine and the presence of a deoxy sugar. This combination of modifications makes it a valuable tool for studying the effects of methylation on DNA and RNA stability and function .

Biological Activity

N6-Methyl-deoxy-adenosine-5'-monophosphate (N6-methyl-dAMP) is a modified nucleoside that plays significant roles in various biological processes, particularly in gene regulation and cellular metabolism. This article explores the biological activity of N6-methyl-dAMP, supported by recent research findings, case studies, and data tables.

Overview of this compound

N6-methyl-dAMP is a derivative of adenosine, where a methyl group is added to the nitrogen atom at the sixth position of the adenine base. This modification is part of a broader category of epigenetic modifications that influence gene expression and cellular functions. The compound is known to be involved in several key biological processes, including transcription regulation, DNA repair, and cellular signaling pathways.

Gene Regulation

N6-methyl-dAMP has been shown to affect gene expression significantly. A study indicated that introduction of N6-methyladenine (m6A) in specific genomic contexts resulted in differential expression of numerous genes. Specifically, 99 genes were identified as regulated by m6A within GANTC motifs, leading to alterations in histone modifications and transcription factor binding dynamics .

Table 1: Effects of N6-Methyl-dAMP on Gene Expression

Gene ContextEffect on Gene ExpressionMechanism
GANTC MotifsUpregulation or downregulationAltered binding of transcription factors (e.g., JUN family)
General GenesReduced H3K27me3 levelsInhibition of PRC2-dependent deposition

Cellular Metabolism

The metabolism of N6-methyl-dAMP is crucial for various cellular functions. Research has demonstrated that enzymes involved in the metabolism of this compound can regulate bacterial metabolism and influence stress responses . The study highlighted the role of specific enzymes like Bsu06560 in metabolizing N6-methyladenosine, which can impact gene expression through modulation of metabolic pathways.

Case Studies

  • Bacterial Metabolism Regulation :
    • A systematic study on Bacillus subtilis revealed that mutations in the Bsu06560 enzyme led to enhanced deaminase activity for N6-methyladenosine, suggesting a critical role in regulating metabolic pathways and gene expression .
  • Human Cell Proliferation :
    • In human cell lines expressing N6-MTases (methyltransferases), it was observed that increased levels of m6A led to reduced cell proliferation. This effect was linked to the methylation status at GANTC sites within the genome .

The biological activity of N6-methyl-dAMP is primarily mediated through its interaction with various enzymes and proteins involved in gene regulation. The presence of this modified nucleoside can alter DNA structure and accessibility, thereby influencing transcriptional machinery.

Enzymatic Interactions

N6-methyl-dAMP acts as a substrate for specific methyltransferases that add methyl groups to adenine residues within DNA. This modification can lead to structural changes in chromatin and affect the recruitment of transcription factors.

Properties

CAS No.

53696-69-8

Molecular Formula

C11H16N5O6P

Molecular Weight

345.25 g/mol

IUPAC Name

[(2R,3S,5R)-3-hydroxy-5-[6-(methylamino)purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C11H16N5O6P/c1-12-10-9-11(14-4-13-10)16(5-15-9)8-2-6(17)7(22-8)3-21-23(18,19)20/h4-8,17H,2-3H2,1H3,(H,12,13,14)(H2,18,19,20)/t6-,7+,8+/m0/s1

InChI Key

MGKYNCZAQIZDCV-XLPZGREQSA-N

Isomeric SMILES

CNC1=C2C(=NC=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)COP(=O)(O)O)O

Canonical SMILES

CNC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)COP(=O)(O)O)O

Origin of Product

United States

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